molecular formula C11H12N2O B102688 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 17012-30-5

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B102688
CAS No.: 17012-30-5
M. Wt: 188.23 g/mol
InChI Key: UELWLLSJFNZKKZ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound features a unique structure that includes a hydroxyl group, a methyl group, and a carbonitrile group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their presence in various natural products and synthetic compounds with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the Pomeranz–Fritsch–Bobbitt cyclization, which is used to construct the tetrahydroisoquinoline core . This method involves the reaction of benzylamines with halo acetophenones under acidic conditions to form the desired tetrahydroisoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The hydroxyl and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes . The compound’s structure allows it to bind to various biological targets, exerting its effects through multiple pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl, methyl, and carbonitrile groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELWLLSJFNZKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362596
Record name 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17012-30-5
Record name 2,3,5,6,7,8-Hexahydro-1-methyl-3-oxo-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17012-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydroxy-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetylcyclohexanone (5 g) and cyanoacetamide (3 g) were added to 25 ml of ethanol and a small amount of piperidine was also added. The mixture was heated under reflux for 2 hours. After cooling, deposited crystals were filtered out and washed with ethanol. There was obtained 4.5 g of 4-cyano-2,3,5,6,7,8-hexahydro-1-methyl-3-oxoisoquinoline.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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